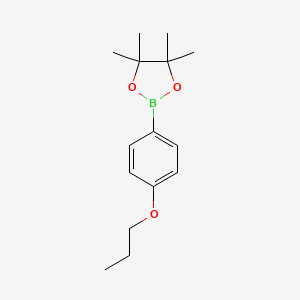

4,4,5,5-Tetramethyl-2-(4-propoxyphenyl)-1,3,2-dioxaborolane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4,4,5,5-tetramethyl-2-(4-propoxyphenyl)-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23BO3/c1-6-11-17-13-9-7-12(8-10-13)16-18-14(2,3)15(4,5)19-16/h7-10H,6,11H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APYMSUVACVNTKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Spectral Analysis of 4,4,5,5-Tetramethyl-2-(4-propoxyphenyl)-1,3,2-dioxaborolane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectral data for the versatile synthetic intermediate, 4,4,5,5-Tetramethyl-2-(4-propoxyphenyl)-1,3,2-dioxaborolane (CAS No. 1374430-02-0)[1][2][3]. As a key building block in modern organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, a thorough understanding of its spectral characteristics is paramount for reaction monitoring, quality control, and structural elucidation of derived products. This document will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of the title compound, offering insights into the interpretation of the spectra and providing detailed experimental protocols for data acquisition.

Introduction: The Significance of this compound

This compound belongs to the class of pinacol boronate esters, which are widely utilized in organic synthesis due to their stability, ease of handling, and high reactivity in palladium-catalyzed cross-coupling reactions. The presence of the 4-propoxyphenyl moiety introduces a functional handle that can be further elaborated, making this compound a valuable precursor in the synthesis of complex organic molecules, including pharmaceuticals and materials with novel electronic properties. Accurate spectral characterization is the cornerstone of ensuring the purity and structural integrity of this reagent, which directly impacts the efficiency and outcome of subsequent synthetic transformations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Structure

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide unambiguous information about its molecular framework.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the propoxyphenyl group, the aliphatic protons of the propyl chain, and the methyl protons of the pinacolato ligand.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.70 | Doublet | 2H | Ar-H (ortho to Boron) |

| ~6.90 | Doublet | 2H | Ar-H (meta to Boron) |

| ~3.95 | Triplet | 2H | -O-CH₂ -CH₂-CH₃ |

| ~1.80 | Sextet | 2H | -O-CH₂-CH₂ -CH₃ |

| ~1.05 | Triplet | 3H | -O-CH₂-CH₂-CH₃ |

| ~1.35 | Singlet | 12H | -C(CH₃)₂ |

Causality Behind Signal Assignments:

-

The downfield shift of the aromatic protons ortho to the boron atom (~7.70 ppm) is due to the electron-withdrawing nature of the boronate ester group.

-

The aromatic protons meta to the boron are shielded relative to the ortho protons and appear upfield (~6.90 ppm).

-

The propyl chain protons exhibit characteristic triplet and sextet patterns due to spin-spin coupling with adjacent methylene and methyl groups.

-

The twelve methyl protons of the pinacolato group are chemically equivalent and therefore appear as a sharp singlet at approximately 1.35 ppm.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~162 | Ar-C (para to Boron, attached to Oxygen) |

| ~137 | Ar-C (ortho to Boron) |

| ~114 | Ar-C (meta to Boron) |

| ~84 | C -(CH₃)₂ |

| ~70 | -O-CH₂ -CH₂-CH₃ |

| ~25 | -C(CH₃ )₂ |

| ~22 | -O-CH₂-CH₂ -CH₃ |

| ~10 | -O-CH₂-CH₂-CH₃ |

| Not typically observed | Ar-C (ipso to Boron) |

Expert Insights on the Ipso-Carbon Signal: The carbon atom directly attached to the boron (ipso-carbon) is often not observed or appears as a very broad, low-intensity signal in ¹³C NMR spectra. This is due to quadrupolar relaxation caused by the adjacent boron nucleus (both ¹⁰B and ¹¹B isotopes have nuclear spins greater than 1/2).

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra of aryl boronic esters is crucial for reproducibility.

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in a clean, dry 5 mm NMR tube.[4][5]

-

Ensure the sample is fully dissolved; gentle vortexing may be applied.

-

If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[4]

Instrumental Parameters (400 MHz Spectrometer):

-

¹H NMR:

-

Acquisition time: ~3-4 seconds

-

Relaxation delay: 1-2 seconds

-

Number of scans: 8-16

-

Spectral width: -2 to 12 ppm

-

-

¹³C NMR:

-

Acquisition time: ~1-2 seconds

-

Relaxation delay: 2-5 seconds

-

Number of scans: 1024-4096 (or more for dilute samples)

-

Spectral width: -10 to 220 ppm

-

Proton decoupling should be applied to obtain singlet peaks for all carbon atoms.

-

Caption: A simplified workflow for NMR analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands for its various structural components.

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2980-2850 | Strong | Aliphatic C-H stretch (propyl and pinacol) |

| ~1600, ~1500 | Medium-Strong | Aromatic C=C stretching |

| ~1360 | Strong | B-O stretching |

| ~1250 | Strong | C-O (aryl ether) stretching |

| ~1140 | Strong | C-O (pinacol) stretching |

| ~840 | Strong | Out-of-plane C-H bending (para-disubstituted benzene) |

Interpretation of Key Bands:

-

The presence of both aromatic and aliphatic C-H stretching bands confirms the hybrid nature of the molecule.

-

The strong B-O stretching vibration around 1360 cm⁻¹ is a key diagnostic peak for the presence of the boronate ester functionality.

-

The C-O stretching bands for the aryl ether and the pinacol moiety are also prominent features.

-

The strong band around 840 cm⁻¹ is characteristic of a 1,4-disubstituted (para) benzene ring.

Experimental Protocol for ATR-FTIR Data Acquisition

Attenuated Total Reflectance (ATR) is a convenient sampling technique for obtaining IR spectra of solid samples.

-

Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a soft tissue dampened with a volatile solvent like isopropanol.

-

Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Place a small amount of the solid this compound powder onto the ATR crystal, ensuring complete coverage of the sampling area.

-

Apply pressure using the built-in press to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum, typically by co-adding 16 to 32 scans over the range of 4000-400 cm⁻¹.

-

After data acquisition, clean the ATR crystal thoroughly.

Caption: Principle of ATR-FTIR spectroscopy.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

Predicted Mass Spectrum Data (Electron Ionization - EI)

Electron Ionization (EI) is a "hard" ionization technique that often leads to extensive fragmentation, providing a detailed molecular fingerprint.

-

Molecular Ion (M⁺): The molecular weight of C₁₅H₂₃BO₃ is 262.17 g/mol . A peak at m/z = 262 is expected, corresponding to the intact molecule with a single positive charge.

-

Key Fragmentation Pathways:

-

Loss of the propyl group: A significant fragment may be observed at m/z = 219, corresponding to the loss of a propyl radical (•CH₂CH₂CH₃).

-

Loss of a methyl group from the pinacol: A fragment at m/z = 247 is possible due to the loss of a methyl radical (•CH₃).

-

Cleavage of the boronate ester: Fragmentation of the dioxaborolane ring can lead to various smaller ions.

-

Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: The compound, being relatively volatile, can be introduced via a direct insertion probe or through the gas chromatograph (GC) inlet if coupled to a GC-MS system.

-

Ionization: The sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV) in the ion source.[6][7][8][9]

-

Mass Analysis: The resulting positively charged ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), where they are separated based on their mass-to-charge ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.

Caption: Basic workflow of a mass spectrometer.

Conclusion: A Unified Spectral Portrait

The collective analysis of NMR, IR, and MS data provides a comprehensive and self-validating spectral portrait of this compound. Each technique offers a unique and complementary piece of the structural puzzle. NMR elucidates the precise connectivity of atoms, IR identifies the functional groups present, and MS confirms the molecular weight and provides insights into the molecule's stability and fragmentation patterns. For researchers in synthetic chemistry and drug development, a firm grasp of these spectral characteristics is indispensable for ensuring the quality of starting materials and for the unambiguous characterization of novel compounds derived from this versatile building block.

References

-

Schuttlefield, J. D., & Grassian, V. H. (2008). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education, 85(2), 279. [Link]

-

Wikipedia. (2023, December 27). Electron ionization. In Wikipedia. [Link]

-

SlideShare. (2016, October 20). ELECTRON IONIZATION IN MASS SPECTROSCOPY.PPT. [Link]

-

ResearchGate. (2015). Strategies for the analysis of highly reactive pinacolboronate esters. [Link]

-

Ingenta Connect. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase hplc. [Link]

-

University of California, Davis. (n.d.). Ionization Methods in Organic Mass Spectrometry. Retrieved from [Link]

-

Bitesize Bio. (2022, March 19). Making Molecules Fly: Ionization Methods in Mass Spec. [Link]

-

Atmospheric Chemistry and Physics. (2009). ATR-FTIR characterization of organic functional groups and inorganic ions in ambient aerosols at a rural site. [Link]

-

National Center for Biotechnology Information. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. [Link]

-

ResearchGate. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. [Link]

-

EAG Laboratories. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR). Retrieved from [Link]

-

University of Illinois Urbana-Champaign. (n.d.). How to make an NMR sample. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

ACS Publications. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. [Link]

-

Chemistry LibreTexts. (2023, August 29). ATR-FTIR. [Link]

-

ResearchGate. (2020). Spectroscopic studies on 9H-Carbazole-9-(4-phenyl) boronic acid pinacol ester by DFT method. [Link]

-

University of Regensburg. (n.d.). Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. Retrieved from [Link]

-

ACS Publications. (2010). A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. [Link]

-

Reddit. (2017, November 21). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. [Link]

-

ResearchGate. (2007). Use of FTIR spectroscopy coupled with ATR for the determination of atmospheric compounds. [Link]

-

ResearchGate. (2020). FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). [Link]

-

ResearchGate. (2015). 13C NMR spectrum of compound (1). [Link]

-

ACS Publications. (2020). Stereoselective Synthesis, Pro-resolution, and Anti-inflammatory Actions of RvD5n-3 DPA. [Link]

-

NFDI4Chem. (2024, February 28). 13C nuclear magnetic resonance spectroscopy (13C NMR). [Link]

-

Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

-

PubChem. (n.d.). 4,4,5,5-Tetramethyl[6][7][10]dioxaborolane. Retrieved from [Link]

-

PubChem. (n.d.). (4-(Phenylaminomethyl)phenyl)-boronic acid pinacol ester. Retrieved from [Link]

-

MDPI. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

-

Royal Society of Chemistry. (2012). Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information. [Link]

-

Nature. (2020). Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity. [Link]

-

TSpace. (2022). Synthesis of 1,2,4,5-oxadiazaboroles by three-component condensations of hydroxylamines, nitriles and diarylborinic acids. [Link]

-

New Drug Approvals. (n.d.). Mirodenafil. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Synthesis of dihydronaphthalene analogues inspired by combretastatin A-4 and their biological evaluation as anticancer agents. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. eMolecules this compound | Fisher Scientific [fishersci.com]

- 3. 1374430-02-0|this compound|BLD Pharm [bldpharm.com]

- 4. How to make an NMR sample [chem.ch.huji.ac.il]

- 5. organomation.com [organomation.com]

- 6. ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT [slideshare.net]

- 7. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 8. Electron ionization - Wikipedia [en.wikipedia.org]

- 9. bitesizebio.com [bitesizebio.com]

- 10. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Synthesis of 4,4,5,5-Tetramethyl-2-(4-propoxyphenyl)-1,3,2-dioxaborolane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4,4,5,5-tetramethyl-2-(4-propoxyphenyl)-1,3,2-dioxaborolane, a versatile boronate ester widely utilized in organic synthesis. The document delves into the core principles of the Miyaura borylation reaction, the primary synthetic route to this compound, offering a detailed mechanistic explanation and a step-by-step experimental protocol. Furthermore, it covers the crucial aspects of purification and in-depth characterization of the final product, supported by spectroscopic data. This guide is intended to serve as a valuable resource for researchers in academia and industry, particularly those engaged in drug discovery and materials science, where the Suzuki-Miyaura cross-coupling reaction, for which this boronate ester is a key building block, plays a pivotal role.

Introduction: The Significance of Aryl Boronate Esters

Aryl boronic acids and their corresponding esters are indispensable reagents in modern organic chemistry.[1] Their prominence stems from their remarkable utility in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful tool for the formation of carbon-carbon bonds.[2][3] This reaction's tolerance of a wide range of functional groups has made it a cornerstone in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.[4]

Among the various forms of organoboron compounds, the pinacol esters, such as this compound, offer significant advantages. They are generally stable, crystalline solids that are amenable to chromatographic purification and can be stored for extended periods without significant decomposition.[5] The propoxy substituent on the phenyl ring provides a handle for further functionalization and can influence the electronic properties and solubility of the resulting coupled products.

This guide will focus on the most common and efficient method for the synthesis of this valuable reagent: the Miyaura borylation of a corresponding aryl halide.

The Miyaura Borylation Reaction: A Mechanistic Overview

The Miyaura borylation reaction facilitates the synthesis of boronate esters through the cross-coupling of bis(pinacolato)diboron (B₂pin₂) with aryl or vinyl halides, catalyzed by a palladium complex.[6] The reaction is typically carried out in the presence of a base, which plays a crucial role in the catalytic cycle.[5][7]

The catalytic cycle, as proposed by Miyaura and others, involves several key steps:

-

Oxidative Addition: A low-valent palladium(0) species undergoes oxidative addition to the aryl halide (Ar-X), forming a palladium(II) intermediate (Ar-Pd-X).

-

Ligand Exchange/Transmetalation: The base, commonly a carboxylate salt like potassium acetate (KOAc), is believed to facilitate the transmetalation step. While the exact mechanism is still a subject of study, it is thought that the base may activate the diboron reagent or the palladium complex. One proposed role of the base is to form an acetato-palladium complex, which is more reactive towards transmetalation with the diboron reagent.[7] The high oxophilicity of boron is a significant driving force for this step.

-

Reductive Elimination: The resulting palladium(II) intermediate, now bearing both the aryl group and the boryl group, undergoes reductive elimination to furnish the desired aryl boronate ester (Ar-Bpin) and regenerate the active palladium(0) catalyst, thus completing the cycle.[8]

Experimental Protocol: Synthesis of this compound

This section provides a detailed, step-by-step methodology for the synthesis of the target compound, starting from 1-bromo-4-propoxybenzene.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| 1-Bromo-4-propoxybenzene | 3073-23-2 | 215.09 | 1.00 g | 4.65 |

| Bis(pinacolato)diboron (B₂pin₂) | 73183-34-3 | 253.94 | 1.41 g | 5.58 |

| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) | 95464-05-4 | 816.64 | 114 mg | 0.14 |

| Potassium Acetate (KOAc) | 127-08-2 | 98.14 | 1.37 g | 13.95 |

| 1,4-Dioxane (anhydrous) | 123-91-1 | 88.11 | 20 mL | - |

Reaction Setup and Procedure

-

Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-4-propoxybenzene (1.00 g, 4.65 mmol), bis(pinacolato)diboron (1.41 g, 5.58 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (114 mg, 0.14 mmol), and potassium acetate (1.37 g, 13.95 mmol).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent Addition: Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane (20 mL) via syringe.

-

Reaction: Place the flask in a preheated oil bath at 80-90 °C and stir the reaction mixture vigorously.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting aryl bromide is consumed (typically overnight).

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

-

Wash the Celite pad with additional ethyl acetate.

-

Combine the organic filtrates and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a white to off-white solid.

Causality Behind Experimental Choices

-

Choice of Aryl Halide: While both aryl bromides and iodides are suitable substrates, aryl bromides are often more cost-effective. The reactivity order is generally I > Br > Cl.[4]

-

Stoichiometry of Diboron Reagent: A slight excess of bis(pinacolato)diboron is used to ensure complete consumption of the limiting aryl halide.

-

Catalyst Selection: Pd(dppf)Cl₂ is a robust and commonly used catalyst for Miyaura borylation, known for its high efficiency and functional group tolerance.[7]

-

Base: Potassium acetate is a mild and effective base for this transformation. Stronger bases can promote a competing Suzuki-Miyaura coupling between the newly formed boronate ester and the starting aryl halide, leading to the formation of a biaryl byproduct.[9]

-

Solvent: Anhydrous 1,4-dioxane is a common solvent for this reaction due to its ability to dissolve the reagents and its relatively high boiling point. It is crucial to use an anhydrous solvent to prevent the hydrolysis of the boronate ester product.

-

Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. Therefore, maintaining an inert atmosphere is essential to prevent catalyst deactivation and ensure a high yield.

Characterization of this compound

Thorough characterization of the synthesized compound is imperative to confirm its identity and purity. The following are typical analytical data for the target molecule.

| Technique | Data |

| Appearance | White to off-white solid |

| Molecular Formula | C₁₅H₂₃BO₃ |

| Molecular Weight | 262.15 g/mol |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.71 (d, J = 8.4 Hz, 2H), 6.89 (d, J = 8.4 Hz, 2H), 3.96 (t, J = 6.6 Hz, 2H), 1.80 (sext, J = 7.0 Hz, 2H), 1.33 (s, 12H), 1.03 (t, J = 7.4 Hz, 3H) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 161.4, 136.6, 113.8, 83.6, 69.5, 24.9, 22.6, 10.5 |

| Mass Spectrometry (ESI) | m/z calculated for C₁₅H₂₄BO₃⁺ [M+H]⁺: 263.1813, found: 263.1815 |

Applications in Drug Discovery and Materials Science

This compound is a valuable building block in the synthesis of a wide array of organic molecules with potential applications in various fields.

-

Drug Discovery: The Suzuki-Miyaura coupling is a cornerstone of modern medicinal chemistry for the construction of biaryl and heteroaryl scaffolds, which are prevalent in many drug candidates.[2] This boronate ester can be used to introduce the 4-propoxyphenyl moiety into complex molecular architectures, enabling the exploration of structure-activity relationships and the development of new therapeutic agents.

-

Materials Science: The ability to form C-C bonds with high precision makes the Suzuki-Miyaura coupling an essential tool in the synthesis of functional organic materials. This boronate ester can be employed in the preparation of conjugated polymers and oligomers for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[8] The propoxy group can enhance the solubility and processability of these materials.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis of this compound via the Miyaura borylation reaction. By understanding the underlying mechanism and following the detailed experimental protocol, researchers can reliably prepare this versatile building block for their synthetic endeavors. The information on characterization and applications further highlights the importance of this compound in advancing research in drug discovery and materials science.

References

-

MySkinRecipes. (n.d.). 4,4,5,5-Tetramethyl-2-(5-octylthiophen-2-yl)-1,3,2-dioxaborolane. Retrieved from [Link]

-

Supporting Information. (n.d.). 12. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Retrieved from [Link]

-

Wikipedia. (2023, December 2). Miyaura borylation. Retrieved from [Link]

-

Chem-Station. (2014, October 20). Miyaura-Ishiyama-Hartwig Borylation. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Discussion Addendum for: Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. Retrieved from [Link]

-

Stereoselective Synthesis, Pro-resolution, and Anti-inflammatory Actions of RvD5n-3 DPA. (2021). Journal of Natural Products, 84(4), 1046–1055. [Link]

-

Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane from Dichloromethane. (2019). Organic Syntheses, 96, 277-299. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2024, January 15). Suzuki-Miyaura Coupling: Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate as a Prized Intermediate. Retrieved from [Link]

-

ResearchGate. (n.d.). Three‐Step Synthesis of 2‐(Diiodomethyl)‐4,4,5,5‐Tetramethyl‐1,3,2‐Dioxaborolane from Dichloromethane. Retrieved from [Link]

-

Suzuki, A. (1999). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 75(6), 145-153. [Link]

-

PubChem. (n.d.). 2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Retrieved from [Link]

-

Solvent‐Free Synthesis of Core‐Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald–Hartwig Reactions. (2022). Chemistry – A European Journal, 28(48), e202200888. [Link]

-

Ge, Z., Lough, A. J., & Taylor, M. S. (2022). Synthesis of 1,2,4,5-oxadiazaboroles by three-component condensations of hydroxylamines, nitriles and diarylborinic acids. Canadian Journal of Chemistry, 100(11), 849-857. [Link]

-

Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity. (2021). RSC Advances, 11(46), 28787-28803. [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. nbinno.com [nbinno.com]

- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tcichemicals.com [tcichemicals.com]

- 5. Miyaura Borylation Reaction [organic-chemistry.org]

- 6. Miyaura borylation - Wikipedia [en.wikipedia.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. 4,4,5,5-Tetramethyl-2-(5-octylthiophen-2-yl)-1,3,2-dioxaborolane [myskinrecipes.com]

- 9. Miyaura-Ishiyama-Hartwig Borylation | Chem-Station Int. Ed. [en.chem-station.com]

Stability of 4-Propoxyphenylboronic Acid Pinacol Ester: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, I have frequently encountered both the immense utility and the inherent challenges associated with organoboron compounds, particularly boronic acid pinacol esters. Their role as versatile intermediates in synthetic chemistry, especially in the Nobel-winning Suzuki-Miyaura cross-coupling reaction, is undisputed. However, their stability, or lack thereof, is a critical factor that dictates their successful application, from storage and handling to reaction optimization and purification. This guide is born out of a need for a consolidated, in-depth understanding of the stability of a specific yet representative boronic acid pinacol ester: 4-propoxyphenylboronic acid pinacol ester. The principles and methodologies discussed herein are intended to be broadly applicable to a wide range of similar compounds, providing researchers and drug development professionals with the foundational knowledge to navigate the nuances of working with these powerful synthetic tools.

Introduction to 4-Propoxyphenylboronic Acid Pinacol Ester: A Profile

4-Propoxyphenylboronic acid pinacol ester, with the CAS number 1374430-02-0, is an aromatic boronic acid ester that serves as a key building block in organic synthesis.[1] Its structure features a phenyl ring substituted with a propoxy group at the para position and a boronic acid functional group protected as a pinacol ester. This seemingly simple molecule embodies a delicate balance of reactivity and stability, which is the central theme of this guide.

Physicochemical Properties:

While a specific melting point for 4-propoxyphenylboronic acid pinacol ester is not widely published, we can infer its physical state from analogous compounds. Phenylboronic acid pinacol ester itself has a melting point of 27-31 °C. Para-substituted derivatives exhibit a range of melting points, for instance: 4-methoxycarbonylphenylboronic acid pinacol ester melts at 77-81 °C, 4-hydroxyphenylboronic acid pinacol ester at 113-117 °C, and 4-formylphenylboronic acid pinacol ester at 59.0-63.0 °C.[2] Given this trend, it is reasonable to expect 4-propoxyphenylboronic acid pinacol ester to be a low-melting solid or a viscous oil at room temperature.

| Compound | Para-Substituent | Melting Point (°C) |

| Phenylboronic acid pinacol ester | -H | 27-31 |

| 4-Methoxycarbonylphenylboronic acid pinacol ester | -COOCH₃ | 77-81 |

| 4-Hydroxyphenylboronic acid pinacol ester | -OH | 113-117[2] |

| 4-Formylphenylboronic acid pinacol ester | -CHO | 59.0-63.0 |

| 4-Carboxylphenylboronic acid pinacol ester | -COOH | 228-231[3] |

The Crux of the Matter: Understanding the Stability of Boronic Acid Pinacol Esters

The stability of boronic acid pinacol esters is not a monolithic concept but rather a multifaceted issue governed by several key factors. The primary modes of degradation are hydrolysis and oxidation, with thermal decomposition also being a consideration under specific conditions.

Hydrolytic Instability: The Achilles' Heel

The most significant stability concern for boronic acid pinacol esters is their susceptibility to hydrolysis.[4] In the presence of water, the ester can revert to the corresponding boronic acid and pinacol. This equilibrium is a critical consideration in both synthetic reactions and purification processes, as premature deprotection can lead to yield loss and purification challenges.[5]

The rate of hydrolysis is significantly influenced by pH. While generally more stable at neutral pH, the hydrolysis of phenylboronic pinacol esters is considerably accelerated at physiological pH (around 7.4). This has important implications for their use in biological applications.

The electronic nature of substituents on the aromatic ring plays a crucial role in modulating hydrolytic stability. Electron-donating groups, such as the propoxy group in our topic compound, are known to slow down the rate of hydrolysis. This is attributed to the increased electron density on the boron atom, which makes it less electrophilic and therefore less susceptible to nucleophilic attack by water. Conversely, electron-withdrawing groups tend to accelerate hydrolysis.

Caption: Factors influencing the rate of hydrolysis of boronic acid pinacol esters.

Oxidative Instability: A Biological Consideration

In biological systems, or in the presence of reactive oxygen species (ROS), boronic acids and their esters can undergo oxidative degradation.[6] The primary product of this process is the corresponding phenol and boric acid.[7] The rate of oxidation is comparable to that of thiols at physiological pH, highlighting a significant challenge for in vivo applications.[6]

The electronic properties of the aryl substituent also influence oxidative stability. Diminishing the electron density on the boron atom can enhance resistance to oxidation.[6]

Thermal Stability: Considerations for Storage and Reactions

Organoboron compounds exhibit a range of thermal stabilities. While some are stable at high temperatures, boronic acids are known to undergo thermal dehydration to form cyclic trimers known as boroxines.[8] The thermal stability of 4-propoxyphenylboronic acid pinacol ester is not extensively documented, but it is advisable to avoid prolonged exposure to high temperatures to prevent potential degradation. Thermal degradation experiments on related compounds have been conducted at elevated temperatures (e.g., 95 °C for 13 days) to assess stability.[9]

Degradation Pathways and Products

Understanding the degradation pathways is crucial for identifying impurities and optimizing reaction and storage conditions.

Caption: Primary degradation pathways of 4-propoxyphenylboronic acid pinacol ester.

Best Practices for Storage and Handling

Given the inherent instabilities, proper storage and handling are paramount to preserving the integrity of 4-propoxyphenylboronic acid pinacol ester.

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area. To minimize hydrolysis, storage under an inert atmosphere (e.g., argon or nitrogen) is highly recommended. Refrigeration is often advised.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can promote degradation.

-

Handling: Handle in a well-ventilated area, and avoid creating dust if it is a solid. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.

Experimental Protocols for Stability Assessment

Assessing the stability of 4-propoxyphenylboronic acid pinacol ester requires robust analytical methods that can accurately quantify the parent compound and its degradation products without inducing further degradation during analysis.

Analytical Challenges: The On-Column Hydrolysis Problem

A significant hurdle in analyzing boronic acid pinacol esters is their tendency to hydrolyze on the stationary phase of traditional reversed-phase high-performance liquid chromatography (RP-HPLC) columns.[4] This on-column degradation can lead to inaccurate quantification of the ester's stability.

Recommended HPLC Method for Stability Studies

To mitigate on-column hydrolysis, specific HPLC conditions are recommended. The use of a column with low silanol activity, such as a Waters XTerra MS C18, has been shown to be effective.[10]

Step-by-Step Protocol for Hydrolytic Stability Assessment:

-

Sample Preparation:

-

Prepare a stock solution of 4-propoxyphenylboronic acid pinacol ester in an aprotic solvent such as acetonitrile (ACN).

-

To initiate the stability study, dilute the stock solution to the desired concentration in the test medium (e.g., purified water, buffer at a specific pH). It is crucial to use a diluent that does not cause immediate hydrolysis; for instance, sample preparation in 1:1 ACN:water can lead to significant hydrolysis prior to injection.[11]

-

Prepare control samples by diluting the stock solution in 100% ACN.

-

-

Incubation:

-

Incubate the test samples at a controlled temperature (e.g., room temperature or 37 °C).

-

At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample for analysis.

-

-

HPLC Analysis:

-

Column: Waters XTerra MS C18, 4.6 x 50 mm, or a similar low-silanol activity column.[10]

-

Mobile Phase A: Water

-

Mobile Phase B: Acetonitrile

-

Gradient:

-

0-0.4 min: 80% A / 20% B

-

0.4-5.4 min: Gradient to 20% A / 80% B

-

5.4-7.0 min: Hold at 20% A / 80% B

-

7.0-7.2 min: Return to 80% A / 20% B

-

7.2-10.0 min: Hold at 80% A / 20% B

-

-

Flow Rate: 1.2 mL/min

-

Column Temperature: 35 °C

-

Detection: UV at an appropriate wavelength (e.g., 220 nm).[10]

-

Injection Volume: 2 µL

-

Autosampler Temperature: 4 °C to minimize degradation in the autosampler.

-

-

Data Analysis:

-

Identify and integrate the peaks corresponding to 4-propoxyphenylboronic acid pinacol ester and its primary hydrolytic degradation product, 4-propoxyphenylboronic acid.

-

Calculate the percentage of the remaining ester at each time point relative to the initial concentration (t=0).

-

Plot the percentage of remaining ester versus time to determine the rate of hydrolysis.

-

Caption: Workflow for assessing the hydrolytic stability of boronic acid pinacol esters.

Oxidative Stability Assessment

A similar experimental setup can be used to assess oxidative stability.

-

Sample Preparation: Prepare the sample in a relevant buffer (e.g., phosphate buffer at pH 7.4).

-

Initiation of Oxidation: Add a controlled amount of an oxidizing agent, such as hydrogen peroxide, to mimic oxidative stress.[7]

-

Analysis: Monitor the disappearance of the parent ester and the appearance of the corresponding phenol (4-propoxyphenol) over time using the HPLC method described above. UV-Vis spectrophotometry can also be a useful tool, as the phenol product often has a different absorption spectrum than the starting boronic acid ester.[7]

Conclusion and Future Perspectives

4-Propoxyphenylboronic acid pinacol ester is a valuable synthetic intermediate, but its utility is intrinsically linked to an understanding and management of its stability. The para-propoxy group is expected to confer a degree of hydrolytic stability compared to the unsubstituted analogue, an important consideration for its application. However, like all boronic acid pinacol esters, it remains susceptible to hydrolysis and oxidation, particularly under aqueous and biologically relevant conditions.

By employing the appropriate storage, handling, and analytical methodologies outlined in this guide, researchers can mitigate the risks associated with instability and unlock the full synthetic potential of this and other related boronic acid pinacol esters. Future research in this area will likely focus on the development of novel protecting groups that offer enhanced stability while maintaining the desired reactivity, further expanding the applications of these versatile compounds in drug discovery and materials science.

References

- Kumar, A., et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC.

- Jackson, A. W., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(9), e2020755118.

-

Jackson, A. W., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PubMed. Retrieved January 20, 2026, from [Link]

- Yıldız, U., et al. (2018). EFFECTS OF BORON COMPOUNDS ON THERMAL DEGRADATION BEHAVIOUR OF POLYMERS INVOLVING ESTER LINKAGES. Thesis.

- Li, X. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Uppsala University.

- Pyschik, M., et al. (2018). Evaluation of Allylboronic Acid Pinacol Ester as Effective Shutdown Overcharge Additive for Lithium Ion Cells.

- Riddell, A. B., et al. (2022). Improving the oxidative stability of boronic acids through stereoelectronic effects. Organic & Biomolecular Chemistry, 20(1), 57-62.

- Kumar, A., et al. (2014). accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase hplc. Ingenta Connect.

-

Wikipedia. (n.d.). Phenylboronic acid. Retrieved January 20, 2026, from [Link]

-

Boron Molecular. (n.d.). Phenylboronic acid, pinacol ester. Retrieved January 20, 2026, from [Link]

- Regalado, E. L., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters.

- Roy, C. D. (2010). Order of thermodynamic stability of representative boronic esters.

- Liu, G., et al. (2018). Oxidation-Responsive Poly(amino ester)s Containing Arylboronic Ester and Self-Immolative Motif: Synthesis and Degradation Study. Biomacromolecules, 19(6), 2114-2124.

- Inkinen, S., et al. (2011). Thermal Degradation of Environmentally Degradable Poly(hydroxyalkanoic acid)s. IntechOpen.

-

Boron Molecular. (n.d.). (4-(isopropylsulfonyl)phenyl)boronic acid, pinacol ester. Retrieved January 20, 2026, from [Link]

-

Boron Molecular. (n.d.). 4-(Carboxymethyl)phenylboronic acid, pinacol ester. Retrieved January 20, 2026, from [Link]

- Kim, D. (2018). Thermal decomposition of esters.

-

Chem-Space. (n.d.). 1-Propenylboronic acid pinacol ester. Retrieved January 20, 2026, from [Link]

Sources

- 1. 4-Propoxyphenylboronic acid pinacol ester [1374430-02-0] | King-Pharm [king-pharm.com]

- 2. 4-ヒドロキシフェニルボロン酸ピナコールエステル 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 4-Carboxylphenylboronic acid pinacol ester 97 180516-87-4 [sigmaaldrich.com]

- 4. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. open.metu.edu.tr [open.metu.edu.tr]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]

An In-depth Technical Guide to the Solubility of 4,4,5,5-Tetramethyl-2-(4-propoxyphenyl)-1,3,2-dioxaborolane in Organic Solvents

Abstract

4,4,5,5-Tetramethyl-2-(4-propoxyphenyl)-1,3,2-dioxaborolane is a key building block in synthetic organic chemistry, particularly valued for its role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] The efficiency, yield, and scalability of synthetic procedures involving this boronic ester are fundamentally dependent on its solubility characteristics in various organic solvents. This guide provides a comprehensive analysis of the compound's expected solubility based on its structural features and data from analogous compounds. Crucially, it delivers a robust, field-proven experimental protocol for researchers to quantitatively determine its solubility, ensuring reproducibility and accuracy in process development and chemical research.

Introduction: The Critical Role of Solubility in Synthesis

This compound, a pinacol ester derivative of 4-propoxyphenylboronic acid, offers enhanced stability compared to its corresponding boronic acid, preventing side reactions like protodeboronation and trimerization into boroxines.[2][3] This stability makes it a preferred reagent in drug discovery and materials science for constructing complex biaryl structures.

The selection of an appropriate solvent is paramount. A suitable solvent must not only dissolve the boronic ester to a sufficient concentration but also be compatible with all other reaction components, including the catalyst, base, and electrophile.[1] Poor solubility can lead to low reaction rates, incomplete conversions, and challenges in purification. Therefore, a thorough understanding of the compound's solubility profile is not merely academic but a prerequisite for successful and scalable synthesis.

Theoretical Solubility Profile

The molecular structure of this compound is characterized by:

-

A nonpolar core: The pinacol (tetramethyl-dioxaborolane) group and the phenyl ring are hydrophobic.

-

A moderately polar ether group: The propoxy (-O-CH₂CH₂CH₃) substituent provides a slight increase in polarity compared to an unsubstituted phenyl ring.

This structure suggests that the compound is a typical organic molecule with limited aqueous solubility but good solubility in a range of organic solvents.[2] The general principle of "like dissolves like" dictates that it will be most soluble in solvents of similar polarity.[4]

While specific quantitative solubility data for this exact molecule is not widely published, a qualitative assessment can be inferred from data on analogous compounds, such as phenylboronic acid pinacol ester, and from the common solvents used in its primary application, the Suzuki-Miyaura coupling.[1][5]

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale & Causality |

| Ethers | Tetrahydrofuran (THF), Dioxane, Diethyl Ether | High to Very High | The ether linkage in the solvents can interact favorably with the propoxy group and the dioxaborolane ring. These are common and effective solvents for Suzuki couplings.[1] |

| Aromatic Hydrocarbons | Toluene, Xylene | High | The nonpolar aromatic structure of the solvent effectively solvates the phenyl ring and the hydrocarbon portions of the molecule. |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | High | These solvents are effective at dissolving a wide range of organic compounds. Studies on similar pinacol esters show high solubility in chloroform.[5][6] |

| Polar Aprotic Solvents | Dimethylformamide (DMF), Acetonitrile (MeCN), Acetone | Moderate to High | While polar, these solvents can still solvate the molecule effectively. DMF is a common solvent for Suzuki reactions, though solubility may be slightly less than in ethers or aromatics.[1] Acetone is also a viable solvent for boronic esters.[5][6] |

| Alcohols | Methanol, Ethanol, Isopropanol | Low to Moderate | The polarity and hydrogen-bonding nature of alcohols are less compatible with the largely nonpolar structure of the boronic ester. |

| Nonpolar Alkanes | Hexane, Heptane, Cyclohexane | Very Low | The molecule's polarity, though modest, is sufficient to limit its solubility in highly nonpolar aliphatic hydrocarbons. Hydrocarbons are often used as anti-solvents for crystallization.[6] |

| Water | Water | Insoluble | As a nonpolar organic compound, it is expected to be virtually insoluble in water.[7] |

Experimental Protocol for Quantitative Solubility Determination

To move beyond qualitative estimates, a quantitative measurement is essential. The following protocol describes a dynamic (or synthetic) method, which is a reliable and efficient technique for determining the solubility of a compound at various temperatures.[5] This method involves heating a suspension of known composition until a clear, homogeneous solution is formed.

Principle of the Dynamic Method

A mixture of the solute (the boronic ester) and the solvent of a precisely known composition is prepared. This slurry is heated slowly with vigorous stirring. The temperature at which the last solid particles dissolve to form a clear solution is recorded as the saturation temperature for that specific concentration. By repeating this process with different compositions, a solubility curve can be constructed.

Required Equipment and Materials

-

Solute: this compound (high purity)

-

Solvents: High-purity organic solvents of interest (e.g., THF, Toluene, DMF)

-

Analytical Balance: (± 0.1 mg accuracy)

-

Jacketed Glass Vessel or Test Tube: With a sealable cap to prevent solvent evaporation

-

Magnetic Stirrer and Stir Bar

-

Circulating Water/Oil Bath: With precise temperature control (± 0.1 °C)

-

Calibrated Digital Thermometer: (± 0.1 °C accuracy)

-

Light Source and Detector (Optional but Recommended): A simple laser and photodiode or a turbidity sensor can provide a more objective determination of the dissolution point.[2]

Step-by-Step Experimental Workflow

-

Preparation of the Sample:

-

Accurately weigh a specific mass of the boronic ester (e.g., 100.0 mg) into the glass vessel.

-

Add a precise volume or mass of the chosen solvent (e.g., 1.00 mL or a weighed equivalent). Record all values meticulously.[8]

-

-

Initial Equilibration:

-

Seal the vessel to prevent evaporation.

-

Place the vessel in the heating bath and begin stirring to ensure the mixture is a uniform suspension.

-

-

Heating and Observation:

-

Begin heating the bath at a slow, controlled rate (e.g., 0.5 °C per minute). A slow heating rate is critical to avoid overshooting the dissolution temperature.

-

Visually observe the suspension. As the temperature increases, the amount of solid will decrease.

-

If using a turbidity sensor, monitor the signal for a sharp increase in light transmission, indicating the disappearance of the solid phase.[2]

-

-

Determination of Saturation Temperature (T_sat):

-

Record the temperature at which the very last crystal of the solute dissolves, resulting in a perfectly clear solution. This is the T_sat for the prepared concentration.[5]

-

-

Data Collection for Solubility Curve:

-

Cool the system to allow the solute to recrystallize.

-

Add another precise aliquot of the solvent to the vessel, creating a new, more dilute composition.

-

Repeat steps 2-4 to determine the new T_sat for this new concentration.

-

Continue this process for several different concentrations to generate a series of data points (Concentration vs. T_sat).

-

-

Data Analysis and Reporting:

-

Convert the mass/volume data into a standard solubility unit, such as grams of solute per 100 mL of solvent or mole fraction.

-

Plot the solubility as a function of temperature to generate the solubility curve for that specific solvent.

-

Self-Validating System & Trustworthiness

-

Consistency Check: After determining T_sat, slowly cool the solution. The temperature at which turbidity first reappears (the crystallization point) should be very close to the measured T_sat. A large difference may indicate issues like slow dissolution kinetics or impurities.

-

Reproducibility: Repeat the measurement for a given concentration at least three times to ensure the T_sat is reproducible and to calculate a standard deviation.

-

Purity: The purity of both the solute and solvent is paramount. Impurities can significantly alter solubility measurements. Use materials of the highest available purity.

Visualization of Experimental Workflow

The logical flow of the experimental protocol is crucial for ensuring a systematic and reproducible approach.

Caption: Dynamic method workflow for solubility determination.

Conclusion

While readily available quantitative solubility data for this compound is scarce, a strong predictive framework can be established based on its molecular structure and analogy to similar compounds. It is expected to be highly soluble in common ethereal, aromatic, and chlorinated organic solvents and poorly soluble in alkanes and water. For researchers requiring precise data for process optimization, reaction design, or crystallization, the provided dynamic experimental protocol offers a robust and reliable method for generating high-quality solubility curves. Adherence to this systematic approach will empower scientists to harness the full synthetic potential of this versatile boronic ester.

References

-

How to determine the solubility of a substance in an organic solvent ? | ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved January 20, 2026, from [Link]

-

7 Easy Tests to Identify Organic Compounds in the Field. (2024, October 14). Retrieved January 20, 2026, from [Link]

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube. Retrieved January 20, 2026, from [Link]

-

Solubility test for Organic Compounds. (2024, September 24). Retrieved January 20, 2026, from [Link]

-

PubChem. (n.d.). 4,4,5,5-Tetramethyl[1][7][8]dioxaborolane. Retrieved January 20, 2026, from [Link]

-

Solubility of Organic Compounds. (2023, August 31). Retrieved January 20, 2026, from [Link]

-

Domańska, U., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4443–4452. [Link]

-

Domańska, U., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824. [Link]

-

Munday, R. H., et al. (2014). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Organic Letters, 16(1), 100–103. [Link]

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved January 20, 2026, from [Link]

-

Domańska, U., et al. (2020). (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate. Retrieved January 20, 2026, from [Link]

-

Physical and Chemical Properties of Boronic Acids: Formulation Implications - KU ScholarWorks. (n.d.). Retrieved January 20, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Electronic Effects of the 4-Propoxy Group on Boronate Esters

Introduction

In the landscape of modern synthetic and medicinal chemistry, the ability to predictably modulate a molecule's electronic properties is paramount. Substituent effects are the cornerstone of this control, dictating reactivity, stability, and even biological activity. Among the vast arsenal of functional groups, alkoxy substituents like the 4-propoxy group offer a nuanced yet powerful means of electronic tuning. This guide provides a detailed examination of the electronic effects exerted by a 4-propoxy group on an aryl boronate ester, a class of compounds renowned for its versatility in synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions.[1][2]

Boronic acids and their corresponding esters are indispensable tools for constructing complex molecular architectures.[1][3][4] Understanding how a remote substituent, such as a 4-propoxy group, influences the core reactivity of the boronate ester moiety is critical for reaction design, optimization, and the rational development of novel chemical entities. We will dissect the interplay of inductive and resonance effects, quantify their impact, and explore the downstream consequences for the boronate ester's Lewis acidity and its performance in the venerable Suzuki-Miyaura coupling reaction.

The Duality of the 4-Propoxy Group: A Tale of Two Effects

The net electronic influence of the 4-propoxy group is a result of two opposing forces: the inductive effect and the resonance (or mesomeric) effect.

-

Inductive Effect (-I): Oxygen is a highly electronegative atom. Through the sigma (σ) bond framework, it pulls electron density away from the aromatic ring.[5][6] This electron-withdrawing effect, denoted as -I, is transmitted through successive bonds but weakens with distance.[7]

-

Resonance Effect (+R): The oxygen atom of the propoxy group possesses lone pairs of electrons that can be delocalized into the aromatic ring's pi (π) system.[8] This donation of electron density, known as a positive resonance effect (+R), increases the electron density at the ortho and para positions of the ring.[5][9]

For a substituent at the para position, the resonance effect typically dominates the inductive effect.[5][8] Consequently, the 4-propoxy group is considered a net electron-donating group (EDG) that "pushes" electron density into the aromatic system, making the ring more nucleophilic.[10][11]

Caption: Competing electronic effects of the 4-propoxy group.

Quantifying the Effect: The Hammett Constant

The Hammett equation provides a quantitative framework for evaluating the electronic influence of substituents on a benzene ring.[12][13] The substituent constant, sigma (σ), measures the electron-donating or electron-withdrawing ability of a group. A negative σ value indicates an electron-donating group, while a positive value signifies an electron-withdrawing group.[14] The para-substituent constant (σp) is particularly relevant here as it captures the combined inductive and resonance effects.

| Substituent | Hammett Constant (σp) | Electronic Nature |

| -N(CH₃)₂ | -0.83 | Strongly Donating |

| -NH₂ | -0.66 | Strongly Donating |

| -OH | -0.37 | Donating |

| -OCH₃ | -0.27 | Donating |

| -CH₃ | -0.17 | Weakly Donating |

| -H | 0.00 | Reference |

| -Cl | +0.23 | Withdrawing |

| -CO₂CH₃ | +0.45 | Withdrawing |

| -CN | +0.66 | Strongly Withdrawing |

| -NO₂ | +0.78 | Strongly Withdrawing |

| Data sourced from Hansch, C.; Leo, A.; Taft, R. W. Chem. Rev. 1991, 91 (2), 165–195. The σp value for the 4-propoxy group is expected to be very similar to that of the 4-methoxy group. |

As shown in the table, the methoxy group has a σp of -0.27, classifying it as a moderately strong electron-donating group. The slightly larger propyl group is not expected to significantly alter this electronic character; its effect is primarily steric.

Impact on the Boronate Ester: Lewis Acidity and Stability

Boronic acids are Lewis acids, characterized by an electron-deficient, sp²-hybridized boron atom with a vacant p-orbital.[15][16] This Lewis acidity is central to their chemistry, including the formation of boronate esters and their participation in catalytic cycles.

The electron-donating 4-propoxy group influences this property significantly. By increasing the electron density of the aromatic ring through resonance, the group effectively "pushes" electrons toward the boron atom. This donation of electron density partially alleviates the boron's electron deficiency, thereby decreasing its Lewis acidity .[17]

A decrease in Lewis acidity has several consequences:

-

Equilibrium with Boronate Anion: In the presence of a Lewis base (like the hydroxide ion required for the transmetalation step in Suzuki coupling), the boronic acid/ester forms a tetracoordinate "ate" complex. A less Lewis-acidic boron will have a lower affinity for the base, shifting this equilibrium.

-

Ester Stability: The stability of boronate esters formed with diols is also influenced by the electronic properties of the aryl substituent. The Hammett equation has been used to correlate the stability constants of arylboronic acid-diol esters, where electron-donating groups can modulate the equilibrium.[18][19]

Consequences for Reactivity: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern C-C bond formation, and the electronic nature of the boronic acid partner is a critical parameter.[2] The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. The transmetalation step, where the organic group is transferred from boron to palladium, is often rate-determining.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

The effect of the 4-propoxy group on this cycle is multifaceted:

-

Formation of the 'Ate' Complex: For transmetalation to occur, the boronate ester must be activated by a base to form a negatively charged, tetracoordinate boronate "ate" complex. As discussed, the reduced Lewis acidity caused by the electron-donating propoxy group can make the formation of this complex less favorable.

-

Nucleophilicity of the Aryl Group: Conversely, the +R effect of the propoxy group makes the ipso-carbon (the carbon atom bonded to boron) more electron-rich and thus more nucleophilic. This increased nucleophilicity can facilitate the transfer of the aryl group to the electrophilic Pd(II) center during transmetalation.[20]

The net effect on the reaction rate is a balance between these two competing factors. While one might intuitively assume that an electron-donating group always accelerates the reaction, the reality is more complex. Studies have shown that both electron-rich and electron-deficient boronic esters can enhance transmetalation rates compared to the parent boronic acid, highlighting the intricate interplay between Lewis acidity, 'ate' complex formation, and the nucleophilicity of the transferring group.[20]

Experimental Protocols

Synthesis of (4-propoxyphenyl)boronic acid

A common and reliable method for the synthesis of (4-propoxyphenyl)boronic acid proceeds from 1-bromo-4-propoxybenzene. This protocol is a self-validating system; successful formation of the Grignard reagent is a prerequisite for the subsequent borylation step.

Workflow:

-

Grignard Formation: 1-bromo-4-propoxybenzene is reacted with magnesium turnings in an anhydrous ether solvent (like THF) to form the corresponding Grignard reagent.

-

Causality: The highly polar C-Mg bond is essential for creating a nucleophilic aryl species. Anhydrous conditions are critical to prevent quenching of the Grignard reagent by water.

-

-

Borylation: The freshly prepared Grignard reagent is added slowly to a solution of a trialkyl borate, such as trimethyl borate or triisopropyl borate, at low temperature (e.g., -78 °C).

-

Causality: The low temperature controls the exothermic reaction between the highly reactive Grignard reagent and the electrophilic boron atom of the borate ester, preventing side reactions.

-

-

Hydrolysis: The resulting boronate ester intermediate is hydrolyzed under acidic conditions (e.g., with dilute HCl) to yield the final (4-propoxyphenyl)boronic acid.

-

Causality: The acidic workup protonates the alkoxy groups on the boron, which are then eliminated as alcohols, leaving the desired boronic acid.

-

Representative Suzuki-Miyaura Coupling

This protocol outlines a typical cross-coupling of (4-propoxyphenyl)boronic acid with an aryl bromide.

Workflow:

-

Reaction Setup: To a reaction vessel are added the aryl bromide (1.0 eq), (4-propoxyphenyl)boronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 eq).

-

Causality: An excess of the boronic acid is used to ensure complete consumption of the often more valuable aryl halide. The base is essential for the formation of the active boronate "ate" complex.[21]

-

-

Solvent Addition and Degassing: A suitable solvent system (e.g., toluene/ethanol/water or dioxane/water) is added. The mixture is then thoroughly degassed by bubbling with an inert gas (e.g., argon or nitrogen) or by freeze-pump-thaw cycles.

-

Causality: Degassing is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

-

-

Reaction: The reaction mixture is heated (e.g., to 80-100 °C) with stirring until analysis (by TLC or LC-MS) indicates completion.

-

Causality: Heating provides the necessary activation energy for the steps in the catalytic cycle, particularly the initial oxidative addition.

-

-

Workup and Purification: The reaction is cooled, diluted with an organic solvent, washed with water and brine, dried, and concentrated. The crude product is then purified, typically by column chromatography.

Conclusion

The 4-propoxy group exerts a potent, dual-faceted electronic influence on aryl boronate esters. While its electronegative oxygen atom provides a weak inductive pull, its true character is defined by a strong, electron-donating resonance effect. This net donation of electron density into the aromatic ring decreases the Lewis acidity of the boron center while simultaneously increasing the nucleophilicity of the ipso-carbon. These electronic modulations have direct and predictable consequences on the stability of the boronate ester and its reactivity profile in critical synthetic transformations like the Suzuki-Miyaura coupling. For the research scientist and drug development professional, a thorough understanding of these principles is not merely academic; it is a prerequisite for the rational design of experiments, the optimization of reaction conditions, and the ultimate synthesis of complex, high-value molecules.

References

-

Lirias, S., et al. (2022). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Chemistry – A European Journal, 28(9), e202104044. [Link]

-

Lirias, S., et al. (2022). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. PubMed Central. [Link]

-

GlobalChemMall. (4-propoxyphenyl)boronic acid. GlobalChemMall. [Link]

-

Chemistry Steps. Inductive and Resonance (Mesomeric) Effects. Chemistry Steps. [Link]

-

Khan Academy. (2021). Resonance and Inductive Effects. YouTube. [Link]

-

Karelson, M., et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry, 78(10), 4934–4941. [Link]

-

University of Wisconsin-Platteville. Resonance and Induction Tutorial. University of Wisconsin-Platteville Chemistry. [Link]

-

Karelson, M., et al. (2013). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. PubMed. [Link]

-

Chem Help ASAP. (2023). Intro to Organic Chemistry: inductive and resonance effects. YouTube. [Link]

-

Autech Industry Co.,Limited. (2024). Exploring 4-Propoxyphenylboronic Acid: Properties and Applications. Autech Industry Co.,Limited. [Link]

-

Chemistry LibreTexts. (2023). Inductive Effects of Alkyl Groups. Chemistry LibreTexts. [Link]

-

MySkinRecipes. 4-Propoxyphenylboronic acid. MySkinRecipes. [Link]

-

University of California, Berkeley. Hammett constants for some common substituents. UC Berkeley College of Chemistry. [Link]

-

Wikipedia. Hammett equation. Wikipedia. [Link]

-

Michigan State University. Unit 4: Free Energy Relationships. Michigan State University Department of Chemistry. [Link]

-

ResearchGate. (2022). Values of some Hammett substituent constants (σ). ResearchGate. [Link]

-

Chemistry LibreTexts. (2021). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. Chemistry LibreTexts. [Link]

-

Chemistry Stack Exchange. (2016). Why is methoxy group an electron donating group?. Chemistry Stack Exchange. [Link]

-

ResearchGate. (2021). The Effect of Carborane Substituents on the Lewis Acidity of Boranes. ResearchGate. [Link]

-

National Institutes of Health. (2016). Exhaustive Suzuki–Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PubMed Central. [Link]

-

Royal Society of Chemistry. (2014). The copper-catalysed Suzuki–Miyaura coupling of alkylboron reagents: disproportionation of anionic (alkyl)(alkoxy)borates to anionic dialkylborates prior to transmetalation. Chemical Communications. [Link]

-

AA Blocks. (2019). Chemistry Of Boronic Esters. AA Blocks. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

-

Crash Course. (2021). More EAS - Electron Donating and Withdrawing Groups: Crash Course Organic Chemistry #38. YouTube. [Link]

-

ScholarWorks @ UTRGV. (2013). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. University of Texas Rio Grande Valley ScholarWorks. [Link]

-

The Organic Chemistry Tutor. (2023). Electron Donating and Electron Withdrawing Groups. YouTube. [Link]

-

Wiley-VCH. (2005). Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Wiley Online Library. [Link]

-

National Institutes of Health. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. PubMed Central. [Link]

-

The Organic Chemistry Tutor. (2017). Trick for Determining EDG or EWG. YouTube. [Link]

-

Royal Society of Chemistry. (2015). Flow synthesis of arylboronic esters bearing electrophilic functional groups and space integration with Suzuki–Miyaura coupling without intentionally added base. Chemical Communications. [Link]

-

ResearchGate. (2010). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. ResearchGate. [Link]

-

ResearchGate. (2015). Coupling boronic esters with electron-rich aromatic compounds. ResearchGate. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. innospk.com [innospk.com]

- 4. 4-Propoxyphenylboronic acid [myskinrecipes.com]

- 5. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]

- 6. webhome.auburn.edu [webhome.auburn.edu]

- 7. youtube.com [youtube.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. youtube.com [youtube.com]

- 10. youtube.com [youtube.com]

- 11. youtube.com [youtube.com]

- 12. Hammett equation - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Unit 4: Free Energy Relationships [research.cm.utexas.edu]

- 15. aablocks.com [aablocks.com]

- 16. application.wiley-vch.de [application.wiley-vch.de]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Substituent effects and pH profiles for stability constants of arylboronic acid diol esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Safe Handling of 4,4,5,5-Tetramethyl-2-(4-propoxyphenyl)-1,3,2-dioxaborolane

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4,4,5,5-Tetramethyl-2-(4-propoxyphenyl)-1,3,2-dioxaborolane is an aryl boronic acid pinacol ester, a class of reagents that has become indispensable in modern organic synthesis and pharmaceutical drug development.[1][2][3] Their utility, most notably as key coupling partners in Suzuki-Miyaura cross-coupling reactions, allows for the efficient construction of complex molecular architectures from readily available building blocks. Boronic acids and their esters are often favored for their relatively low toxicity and environmental impact, with their ultimate degradation product being boric acid.[4]

However, the routine use of any chemical reagent necessitates a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides drug development professionals and laboratory scientists with a comprehensive framework for the safe handling, storage, and disposal of this compound, ensuring both personal safety and the integrity of experimental outcomes. The protocols and principles outlined herein are designed to be self-validating systems, grounded in the established hierarchy of safety controls and authoritative best practices.

Compound Profile and Physicochemical Properties

Understanding the fundamental properties of a chemical is the first step in a thorough risk assessment. The pinacol ester functional group generally imparts greater stability compared to the corresponding free boronic acid, particularly against dehydration-induced trimerization (boroxine formation). However, it remains susceptible to hydrolysis.

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| Synonyms | 4-Propoxyphenylboronic acid pinacol ester | [5] |

| CAS Number | 1374430-02-0 | [5][6] |

| Molecular Formula | C₁₅H₂₃BO₃ | [5] |

| Molecular Weight | 262.15 g/mol | [5] |

| Appearance | Typically a white to off-white solid or powder | General Knowledge |

| Storage Temperature | 2-8°C recommended for long-term stability |

Hazard Identification and Risk Assessment

While specific toxicological data for this compound is not extensively published, a reliable hazard profile can be constructed based on the Globally Harmonized System (GHS) classifications for aryl boronic esters and prudent laboratory practice. The primary risks are associated with irritation upon direct contact.

GHS Hazard Classification (Anticipated)

-

Skin Irritation (Category 2): Causes skin irritation.

-

Eye Irritation (Category 2A): Causes serious eye irritation.

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.

Toxicological Profile The primary routes of occupational exposure are inhalation of the powder, skin contact, and eye contact.

-

Inhalation: Inhaling fine dust may cause irritation to the nose, throat, and respiratory tract.

-

Skin Contact: May cause redness, itching, and irritation. Prolonged or repeated contact should be avoided.

-

Eye Contact: Poses a significant risk of serious irritation. Direct contact can cause redness, pain, and potential damage if not promptly addressed.

-

Ingestion: Assumed to be harmful if swallowed, though it is not an expected route of exposure in a laboratory setting.

Hazard Control Ratings (NFPA & HMIS) The National Fire Protection Association (NFPA) 704 diamond and Hazardous Materials Identification System (HMIS) are designed to provide at-a-glance hazard information for emergency responders and workplace personnel, respectively.[7] While a specific rating for this compound is not available, a representative rating for this class of compounds is provided below.

| Hazard | NFPA 704 | HMIS III | Rationale |

| Health (Blue) | 2 | 2 | Can cause temporary incapacitation or residual injury. Irritant to skin, eyes, and respiratory system. |

| Flammability (Red) | 1 | 1 | Combustible if heated. Requires preheating before ignition can occur. |

| Instability/Reactivity (Yellow) | 0 | 0 | Normally stable, even under fire conditions. Not reactive with water. |

| Special Hazards (White) | N/A | N/A | No special hazards noted. |

| Personal Protection (White) | N/A | E | Safety Glasses, Gloves, Dust Respirator. |

Engineering Controls and Personal Protective Equipment (PPE)

A systematic approach to hazard mitigation, known as the hierarchy of controls, prioritizes the most effective measures. For handling compounds like this compound in a research setting, engineering controls and PPE are paramount.

Caption: Diagram 1: The Hierarchy of Controls prioritizes safety measures from most to least effective.

Engineering Controls

-

Chemical Fume Hood: All manipulations of the solid compound and its solutions must be performed inside a certified chemical fume hood. This is a non-negotiable control measure.

-

Causality: A fume hood contains the fine powder during weighing and dispensing, preventing inhalation. It also protects the user from potential vapors from solvents used to dissolve the compound.

-

Personal Protective Equipment (PPE) PPE is the last line of defense and must be worn correctly at all times when handling the chemical.

| Equipment | Specification | Rationale |

| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects against airborne particles and accidental splashes, mitigating the serious eye irritation hazard. |